Phthalocyanine Blue Bsx

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

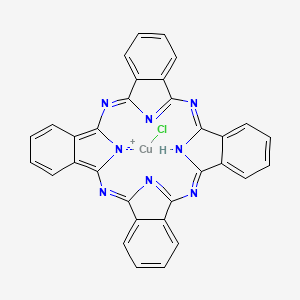

Phthalocyanine Blue Bsx is a synthetic blue pigment belonging to the phthalocyanine family. It is widely used in various industries due to its brilliant blue color, excellent stability, and versatile applications. This compound is a complex of copper (II) with the conjugate base of phthalocyanine, and it is known for its high tinting strength and resistance to solvents, heat, and light .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phthalocyanine Blue Bsx typically involves the cyclotetramerization of phthalonitrile in the presence of a copper salt. The reaction can be carried out using different methods, including:

-

Phthalonitrile Route: : This method involves heating phthalonitrile with a copper salt, such as copper chloride or copper acetate, in the presence of a solvent like nitrobenzene or quinoline. The reaction is usually conducted at high temperatures (around 200-250°C) to facilitate the formation of the phthalocyanine ring .

-

Phthalic Anhydride Route: : In this method, phthalic anhydride is reacted with urea and a copper salt in the presence of a catalyst, such as ammonium molybdate. The reaction is carried out at elevated temperatures (around 180-220°C) to produce the phthalocyanine pigment .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the phthalonitrile or phthalic anhydride routes. The crude pigment obtained from these reactions undergoes several purification steps, including washing, filtration, and drying, to remove impurities and achieve the desired pigmentary properties. The final product is then subjected to after-treatments to enhance its stability and prevent crystal phase changes .

化学反应分析

Phthalocyanine Blue Bsx undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives with altered optical properties .

-

Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine, resulting in reduced forms with different electronic structures .

-

Substitution: : The phthalocyanine ring can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted phthalocyanine derivatives with modified properties .

Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives of the original phthalocyanine structure with altered optical, electronic, or chemical properties .

科学研究应用

Pigments in Coatings and Inks

Phthalocyanine Blue Bsx is primarily used as a pigment in paints, coatings, and inks due to its excellent lightfastness and stability. It provides a bright blue color that is resistant to fading over time. Its applications include:

- Acrylic Paints : Used in artists' acrylics for its vibrant hue.

- Industrial Coatings : Employed in automotive and protective coatings for durability.

- Printing Inks : Utilized in solvent-based inks for high-quality prints .

Photodynamic Therapy

Recent research has highlighted the potential of this compound in medical applications, particularly in photodynamic therapy (PDT). This therapy utilizes the pigment's ability to absorb light and produce reactive oxygen species that can kill cancer cells. Studies have shown that:

- The compound can be activated using specific wavelengths of light to treat various cancers.

- It has been investigated for its effectiveness in targeting tumors while minimizing damage to surrounding healthy tissues .

Environmental Applications

This compound has been studied for its role in environmental remediation. Its stability allows it to be used in:

- Adsorption Processes : It can adsorb heavy metals from wastewater, making it useful in environmental cleanup efforts.

- Solar Energy Conversion : Research indicates potential applications in solar cells due to its photovoltaic properties .

Case Study 1: Photodynamic Effects on Skin Cells

A study investigated the effects of this compound when subjected to laser irradiation. The findings revealed that:

- Skin cell viability decreased significantly at certain concentrations of cyanide released during the process.

- The study employed pyrolysis-GC/MS techniques to analyze the decomposition products generated during laser treatments .

Case Study 2: Industrial Coating Performance

In an industrial setting, this compound was tested for its performance in automotive coatings. The results indicated:

作用机制

The mechanism of action of Phthalocyanine Blue Bsx involves its ability to absorb light and transfer energy to surrounding molecules. In photodynamic therapy, the compound absorbs light in the near-infrared region and generates reactive oxygen species, which induce cell damage and apoptosis in cancer cells . The molecular targets and pathways involved in this process include the generation of singlet oxygen and other reactive oxygen species that interact with cellular components, leading to oxidative stress and cell death .

相似化合物的比较

Phthalocyanine Blue Bsx is unique among phthalocyanine compounds due to its specific electronic and optical properties. Similar compounds include:

-

Phthalocyanine Green G: : This compound is a green pigment with similar stability and applications but differs in its absorption properties and color .

-

Metal-Free Phthalocyanine: : This variant lacks the central metal ion and exhibits different electronic properties compared to this compound .

-

Zinc Phthalocyanine: : This compound contains zinc as the central metal ion and is used in similar applications but has distinct optical and electronic characteristics .

This compound stands out due to its strong absorbance in the near-infrared region, making it particularly useful in biomedical applications and photodynamic therapy .

生物活性

Phthalocyanine Blue Bsx, also known as C.I. Pigment Blue 15, is a synthetic organic pigment that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and biomedical imaging. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Phthalocyanines are large, planar molecules characterized by their ability to absorb light in the visible spectrum, making them useful in various applications including dyes, pigments, and photosensitizers. This compound specifically has been studied for its photodynamic properties and its role in enhancing visibility in medical imaging.

Photodynamic Therapy Applications

Photodynamic Therapy Mechanism

Photodynamic therapy involves the use of light-activated compounds that produce reactive oxygen species (ROS) upon irradiation. These ROS can induce cell death, making phthalocyanines promising candidates for treating cancerous tissues.

Research Findings

- Cell Killing Efficacy : Studies have shown that phthalocyanines can effectively kill cancer cells through photodynamic mechanisms. For instance, zinc phthalocyanine with hydroxyl substitutions demonstrated significantly higher potency in vitro against Chinese hamster lung fibroblasts (V-79 cells) compared to other derivatives .

- Tumor Regression : In vivo studies involving EMT-6 tumor models in mice indicated that certain phthalocyanine derivatives could induce tumor regression when administered prior to light exposure .

- Hydrogen Cyanide Release : A notable study indicated that laser irradiation of this compound could liberate toxic hydrogen cyanide (HCN) at levels detrimental to skin cell viability. This finding highlights the need for careful consideration of safety when using this compound in clinical settings .

Case Studies

Case Study 1: Visualization of Tumors

A recent study explored the use of phthalocyanine-loaded micelles for enhanced visualization of colorectal tumors. The micelles containing zinc phthalocyanine were able to significantly improve contrast during endoscopic procedures, allowing for better identification of dysplastic lesions that are typically missed during standard examinations .

| Parameter | ZnPC(TB)-Loaded Micelles | Methylene Blue |

|---|---|---|

| Signal-to-Background Ratio | 0.52 ± 0.15 | 1.0 |

| Tumor Visibility Improvement | Dark blue discoloration | No accumulation |

| Injection Dose (mg/kg) | 10 | N/A |

Case Study 2: Toxicological Assessment

In another investigation focusing on the environmental impact of reactive phthalocyanine dyes, it was found that exposure to these compounds could lead to functional disorders in macrophages even at non-toxic doses. This underscores the potential long-term effects of phthalocyanines on immune cells .

Toxicological Considerations

Despite their therapeutic potential, phthalocyanines can pose risks due to their ability to release toxic byproducts such as HCN during laser treatments. It is crucial for ongoing research to assess these risks comprehensively and develop protocols that mitigate potential toxicity while maximizing therapeutic benefits .

属性

CAS 编号 |

12239-87-1 |

|---|---|

分子式 |

C32H17ClCuN8 |

分子量 |

612.5 g/mol |

IUPAC 名称 |

chlorocopper(1+);2,11,20,29,37,38,39-heptaza-40-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H17N8.ClH.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H,(H-,33,34,35,36,37,38,39,40);1H;/q-1;;+2/p-1 |

InChI 键 |

UJBLOYBUFAHAKQ-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.Cl[Cu+] |

规范 SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3.Cl[Cu+] |

物理描述 |

Dry Powder |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。